5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine vs. 2'-O-Methyl-5-methyluridine: Conjugation-Ready 5'-Amino Handle
Unlike 2'-O-methyl-5-methyluridine, which terminates in a standard 5'-hydroxyl group, 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine incorporates a primary amine at the 5'-position. This amine provides a site for site-specific conjugation to reporter molecules, targeting ligands, or solid supports via amide bond formation or other bioconjugation chemistries, whereas the hydroxyl group requires activation and offers lower conjugation efficiency [1]. The 5'-amino group also inhibits 5'-exonuclease degradation, a property absent in the 2'-O-methyl-only analog [2]. This modification transforms the nucleoside from a passive structural component into an active functional handle for tailored therapeutic or diagnostic applications [3].
| Evidence Dimension | Functional Group at 5'-Position |
|---|---|
| Target Compound Data | 5'-Primary amine (-NH2) |
| Comparator Or Baseline | 5'-Hydroxyl (-OH) for 2'-O-methyl-5-methyluridine |
| Quantified Difference | Qualitative difference in conjugation chemistry: Amine enables direct coupling; hydroxyl requires pre-activation |
| Conditions | Structural analysis; conjugation reaction efficiency inferred from chemical principles |
Why This Matters
Enables facile, site-specific bioconjugation without additional activation steps, reducing synthesis complexity and improving yield of functionalized oligonucleotides.
- [1] US Patent 5,648,480. Process for making oligonucleotides having modified internucleoside linkages. Justia Patents, 1997. View Source
- [2] Matulic-Adamic, J., et al. Synthesis and incorporation of 5'-amino- and 5'-mercapto-5'-deoxy-2'-O-methyl nucleosides into hammerhead ribozymes. Nucleosides & Nucleotides, 1997, 16(10-11), 1933-1950. View Source
- [3] Uridine, 5'-amino-5'-deoxy-2'-O-methyl- (CAS 194034-69-0) - structural and functional characterization. Kuujia Chemical Database. View Source
